(3-苯基-2-丙烯-1-基)丙胺

描述

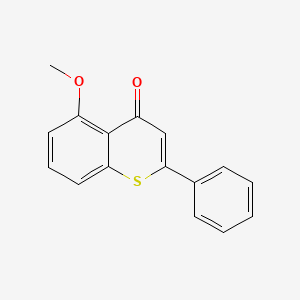

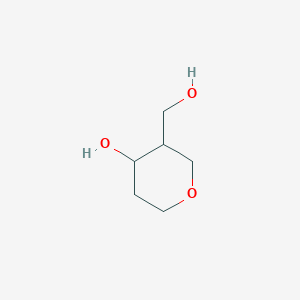

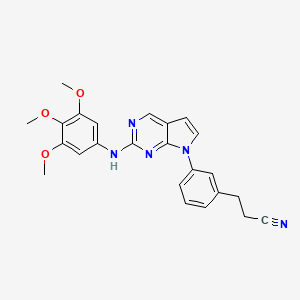

“(3-Phenyl-2-propen-1-YL)propylamine” is a chemical compound that contains a total of 30 bonds, including 13 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aliphatic) .

Synthesis Analysis

The synthesis of amines like “(3-Phenyl-2-propen-1-YL)propylamine” can be achieved through various methods. These include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .Molecular Structure Analysis

The molecular structure of “(3-Phenyl-2-propen-1-YL)propylamine” includes 30 total bonds, 13 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aliphatic) .Physical And Chemical Properties Analysis

The physical and chemical properties of amines like “(3-Phenyl-2-propen-1-YL)propylamine” can vary. For instance, propylamine, a simple primary amine, is a colorless liquid with a strong, ammonia-like odor. It has a molar mass of 59.14 g/mol and a density of 0.717 g/mL at 25°C. It showcases a boiling point of 47-48°C and a melting point of -83°C. The compound is readily miscible with water and most organic solvents .科学研究应用

Medicinal Chemistry and Drug Development

(3-Phenyl-2-propen-1-YL)propylamine: exhibits potential as a scaffold for designing novel drugs. Researchers explore its structural modifications to create compounds with improved pharmacological properties. Key areas include:

- Urease Inhibition : The compound’s derivatives have been investigated as urease inhibitors, which could be valuable in treating diseases related to urease activity .

- Antiviral Agents : Given its structural features, it might serve as a starting point for developing antiviral drugs. Docking studies against viral proteins (e.g., SARS-CoV-2 spike glycoprotein) can guide drug discovery .

Organic Synthesis and Chalcone Derivatives

Chalcones, including (3-Phenyl-2-propen-1-YL)propylamine, are versatile building blocks in organic synthesis. They participate in cyclization reactions to form various compounds. Notably:

- Flavonoid Precursor : Chalcones are biogenetic precursors for flavonoids and isoflavonoids found in edible plants .

- Skeletal Alteration : Researchers explore the open-chain model and skeletal changes to create new classes of organic compounds, such as azachalcones and pyrazoles .

Material Science and Perovskite Films

In material science, (3-Phenyl-2-propen-1-YL)propylamine has been used to tailor organolead halide perovskite films. These films balance performance and stability in solar cells:

- Conjugated Modifier : The compound, when incorporated, enhances both performance and stability of perovskite films .

Computational Chemistry and Quantum Chemical Investigations

Researchers employ computational methods to study (3-Phenyl-2-propen-1-YL)propylamine:

- Density Functional Theory (DFT) : Used to optimize the molecule’s structure and compare computed geometrical parameters with experimental data .

- Vibrational Assignments : Potential energy distribution analysis aids in understanding vibrational modes .

- NMR Analysis : Theoretical NMR analysis (1H and 13C) complements experimental chemical shifts .

- UV-Vis Spectra : Time-dependent DFT predicts UV-Vis spectra, which can be compared with experimental results .

Molecular Modeling and Drug-Likeness

安全和危害

属性

IUPAC Name |

(E)-3-phenyl-N-propylprop-2-en-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h3-9,13H,2,10-11H2,1H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVODXZBINOXIOP-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC/C=C/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Phenyl-2-propen-1-YL)propylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3057904.png)

![1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3057905.png)

![5-[Bis(2-hydroxyethyl)amino]pentan-2-one](/img/structure/B3057908.png)

![Guanidine, N,N'''-[(1-methyl-1H-pyrrole-2,5-diyl)di-4,1-phenylene]bis-](/img/structure/B3057920.png)

![O-[2-(3-fluorophenyl)ethyl]hydroxylamine](/img/structure/B3057923.png)